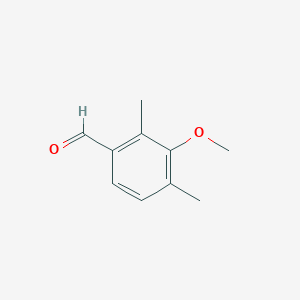

3-Methoxy-2,4-dimethylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-9(6-11)8(2)10(7)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXUPEDTHIKZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2,4 Dimethylbenzaldehyde

Advancements in Green Chemistry Synthesis Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemical research. For the synthesis of 3-Methoxy-2,4-dimethylbenzaldehyde, green chemistry principles can be applied to reduce waste, minimize energy consumption, and avoid hazardous substances. This can be approached through the formylation of 2,4-dimethyl-3-methoxyphenol, a logical precursor. Conventional methods for such a transformation, like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions, often involve toxic solvents, harsh conditions, and produce significant waste. wikipedia.orgwikipedia.orgmychemblog.com Green alternatives, therefore, focus on modifying these classic reactions to be more sustainable.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant leap forward in green synthesis by eliminating the need for volatile and often toxic organic solvents. uniroma1.it These reactions can lead to improved yields, shorter reaction times, and simplified purification processes. thieme-connect.de One common approach involves grinding the solid reactants together, sometimes with a catalytic amount of a solid support or catalyst, to initiate the chemical transformation. wikipedia.org

For the synthesis of this compound, a solvent-free approach could be adapted from the Claisen-Schmidt condensation or Duff reaction. For instance, a solid-state Duff reaction could involve grinding 2,4-dimethyl-3-methoxyphenol with hexamine and a solid acid catalyst. The close proximity of the reactants in the solid phase can facilitate the reaction without a solvent medium.

Table 1: Hypothetical Comparison of Solvent-Based vs. Solvent-Free Duff Reaction for the Synthesis of this compound

| Parameter | Conventional Solvent-Based Duff Reaction | Proposed Solvent-Free Duff Reaction |

| Reactants | 2,4-dimethyl-3-methoxyphenol, Hexamethylenetetramine | 2,4-dimethyl-3-methoxyphenol, Hexamethylenetetramine |

| Solvent | Acetic Acid/Glycerol | None |

| Catalyst | Boric Acid/Sulfuric Acid | Solid Acid (e.g., Montmorillonite K-10) |

| Temperature | 140-160 °C | 100-120 °C (via heating block) |

| Reaction Time | 4-8 hours | 1-2 hours |

| Work-up | Solvent extraction, multiple washes | Direct extraction with minimal solvent |

| Yield | Low to moderate | Moderate to high |

| Environmental Impact | High (solvent waste, acidic effluent) | Low (minimal waste) |

This table is based on analogous reactions and represents a plausible scenario.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity. ijpcbs.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable reactions to occur at lower bulk temperatures than conventional heating methods. chemicalbook.com

The synthesis of this compound could be significantly enhanced by employing microwave irradiation, particularly for formylation reactions that typically require prolonged heating. A microwave-assisted Vilsmeier-Haack reaction, for example, could be performed using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction with 2,4-dimethyl-3-methoxyphenol under microwave conditions would likely proceed much faster than traditional methods. mychemblog.comwikipedia.org

Table 2: Projected Parameters for Microwave-Assisted Vilsmeier-Haack Formylation of 2,4-dimethyl-3-methoxyphenol

| Parameter | Conventional Heating | Microwave Irradiation |

| Reagents | 2,4-dimethyl-3-methoxyphenol, POCl₃, DMF | 2,4-dimethyl-3-methoxyphenol, POCl₃, DMF |

| Solvent | Dichloromethane or excess DMF | Minimal or no solvent |

| Temperature | 80-100 °C | 100-150 °C (set point) |

| Reaction Time | 6-12 hours | 5-15 minutes |

| Yield | Moderate | High |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often reduced |

This table illustrates the potential advantages of MAOS based on established literature for similar substrates. mdma.ch

Strategic Isotopic Labeling Approaches for Mechanistic and Tracer Studies

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and for tracking the metabolic fate of molecules in biological systems. ecu.edu By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), the position of the labeled atom can be tracked throughout a chemical or biological process using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. whiterose.ac.uk

For this compound, isotopic labels can be strategically incorporated to study the mechanism of its formation or its subsequent reactions. For instance, to investigate the mechanism of a formylation reaction, a ¹³C-labeled formylating agent could be used.

¹³C-Labeling of the Aldehyde Group:

To confirm the source of the aldehyde carbon in a Vilsmeier-Haack formylation, one could use [¹³C]-dimethylformamide. The resulting this compound would have a ¹³C-labeled aldehyde carbon, which could be unequivocally identified by ¹³C NMR spectroscopy, confirming that the formyl group originates from DMF.

Deuterium Labeling of the Methyl Groups:

For tracer studies in metabolic research, the methyl groups of this compound could be labeled with deuterium. This could be achieved by starting the synthesis with deuterated methylating agents. For example, the synthesis of the precursor 2,4-dimethyl-3-methoxyphenol could be adapted to use deuterated methyl iodide (CD₃I) or dimethyl sulfate-d₆. The resulting deuterated this compound could then be used in metabolic studies, with its fate tracked by mass spectrometry, which can easily distinguish the deuterated compound from its non-deuterated counterpart.

Table 3: Potential Isotopic Labeling Strategies for this compound

| Labeling Strategy | Isotope | Labeled Precursor | Purpose | Analytical Method |

| Formyl Group Labeling | ¹³C | [¹³C]-Dimethylformamide | Mechanistic study of formylation | ¹³C NMR, Mass Spectrometry |

| Methoxy (B1213986) Group Labeling | ¹³C or D | [¹³C]-Methyl iodide or CD₃I | Mechanistic or metabolic tracer study | ¹³C NMR, ¹H NMR, Mass Spectrometry |

| Aromatic Ring Labeling | ¹³C | Synthesized from a ¹³C-labeled benzene (B151609) derivative | Elucidation of rearrangement mechanisms | ¹³C NMR, Mass Spectrometry |

The strategic application of these advanced synthetic and analytical techniques will continue to drive innovation in the creation and understanding of complex molecules like this compound.

Reactivity and Transformational Chemistry of 3 Methoxy 2,4 Dimethylbenzaldehyde

Nucleophilic Addition and Condensation Reactions

The carbonyl group of 3-Methoxy-2,4-dimethylbenzaldehyde is a focal point for nucleophilic attack, leading to a variety of important addition and condensation products.

Aldol (B89426) Condensations and Their Stereochemical Implications

The aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be performed under acidic or basic conditions. magritek.com It involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.comorientjchem.org In the context of this compound, its reaction with a ketone containing α-hydrogens, such as acetone, would proceed via a crossed or mixed aldol condensation.

The reaction is initiated by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone can subsequently undergo dehydration to yield an α,β-unsaturated ketone. The stereochemistry of the resulting double bond (E or Z) is a critical aspect of these reactions and can be influenced by reaction conditions.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Acetone | Base catalyst | 4-(3-Methoxy-2,4-dimethylphenyl)but-3-en-2-one |

| 2,5-dimethoxybenzaldehyde | Acetone | Basic | Curcumin derivative orientjchem.org |

| p-Anisaldehyde | Acetone | Basic | 4-(4'-methoxyphenyl)but-3-en-2-one magritek.com |

Knoevenagel Condensations with Active Methylene (B1212753) Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, which has two electron-withdrawing groups, in the presence of a weak base catalyst. thermofisher.com This reaction is a versatile method for the synthesis of α,β-unsaturated compounds. thermofisher.comresearchgate.net For this compound, this reaction provides a pathway to a variety of substituted alkenes.

Active methylene compounds suitable for this reaction include malonic esters, ethyl acetoacetate, and malononitrile (B47326). thermofisher.com The reaction mechanism typically involves the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration leads to the final product. The choice of catalyst and solvent can significantly impact the reaction's efficiency and yield. thermofisher.com Sequential Knoevenagel condensation/cyclization reactions have also been developed, leading to the formation of complex structures like indene (B144670) and benzofulvene derivatives. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | Malononitrile | Lemon juice (natural acid) | 2-Arylmethylenemalononitrile |

| Aldehydes | Ethyl cyanoacetate (B8463686) or malononitrile | Triphenylphosphine | (E)-Olefins organic-chemistry.org |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Piperidine | Ethyl benzylideneacetoacetate thermofisher.com |

Formation of Imines (Schiff Bases) and Related Derivatives

Imines, also known as Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netwjpsonline.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of Schiff bases from this compound and various primary amines is a key transformation.

These reactions are typically catalyzed by acid, with an optimal pH range of 4-5. masterorganicchemistry.com Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. wjpsonline.com These compounds are important intermediates in organic synthesis and have been investigated for various biological activities. researchgate.netresearchgate.net

| Aldehyde/Ketone | Amine | Product |

| Aldehyde or Ketone | Primary Amine | Imine (Schiff Base) wjpsonline.com |

| Aromatic Amine | Carbonyl Compound | Schiff Base nih.gov |

| 4-hydroxy-3-methoxybenzaldehyde | Aromatic Amines | Schiff Bases researchgate.net |

Acetal (B89532) and Ketal Formation for Protecting Group Strategies and Novel Structures

The carbonyl group of an aldehyde can be protected by converting it into an acetal. This is achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst. organic-chemistry.org This reaction is reversible and the acetal can be easily hydrolyzed back to the aldehyde under acidic conditions. beilstein-journals.org The formation of an acetal from this compound is a crucial strategy in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.

The stability of the resulting acetal can be tuned by the choice of the alcohol. For instance, acetals derived from diols, such as ethylene (B1197577) glycol, form cyclic acetals which are generally more stable. This protecting group strategy is widely employed in organic synthesis, including in carbohydrate chemistry for the selective protection of hydroxyl groups. researchgate.net

| Carbonyl Compound | Alcohol/Diol | Catalyst | Product |

| Aldehyde | Methanol | Acid (e.g., H+) | Dimethyl acetal organic-chemistry.org |

| Aldehyde | Diol (e.g., ethylene glycol) | Acid (e.g., H+) | Cyclic acetal |

| Methyl α-D-glucopyranoside | Benzaldehyde | Acid | Methyl 4,6-O-benzylidene-α-D-glucopyranoside researchgate.net |

Reduction and Oxidation Pathways of the Aldehyde Moiety

The aldehyde group of this compound can undergo both reduction to an alcohol and oxidation to a carboxylic acid, providing pathways to other important classes of aromatic compounds.

Selective Reduction to Aromatic Alcohols and Related Derivatives

The selective reduction of the aldehyde group in this compound to a primary alcohol, (3-methoxy-2,4-dimethylphenyl)methanol, is a common and useful transformation. A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that is often used for the reduction of aldehydes and ketones. ugm.ac.id The reaction is typically carried out in an alcoholic solvent.

More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but NaBH4 is generally preferred for its chemoselectivity, as it does not typically reduce other functional groups like esters or amides. Another method for the reduction of aromatic aldehydes is the Meerwein-Ponndorf-Verley (MPV) reaction, which uses a metal alkoxide catalyst. researchgate.net Dissolving metal reductions, such as the Birch reduction, can also be employed for the reduction of aromatic rings, though specific conditions are required to selectively reduce the aldehyde without affecting the aromatic system. google.com

| Aldehyde | Reducing Agent/Method | Product |

| Vanillin | Sodium Borohydride/Ultrasound | Vanillyl alcohol ugm.ac.id |

| 4-Ethoxy-3-methoxy benzaldehyde | Sodium Borohydride/Ultrasound | 4-Ethoxy-3-methoxybenzyl alcohol ugm.ac.id |

| Benzaldehyde | Isopropanol/Alumina (MPV) | Benzyl alcohol researchgate.net |

Controlled Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-Methoxy-2,4-dimethylbenzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting substituted benzaldehydes to their respective benzoic acids. rasayanjournal.co.insemanticscholar.org Studies on various benzaldehydes have shown that this oxidation can proceed smoothly with high yields (often exceeding 90%) in non-polar solvents like toluene (B28343) or ethyl acetate (B1210297) when facilitated by a phase transfer catalyst (PTC). semanticscholar.orgresearchgate.net The use of a PTC, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrbutylphosphonium bromide (TBPB), is crucial as it helps to solubilize the permanganate ion in the organic phase where the aldehyde is present. researchgate.netresearchgate.net The reaction stoichiometry has been established as three moles of benzaldehyde reacting with two moles of permanganate. semanticscholar.orgresearchgate.net The general mechanism involves the transfer of the permanganate ion to the organic phase by the catalyst, where it then oxidizes the aldehyde. semanticscholar.org

The reaction rate and efficiency can be influenced by the solvent, with more polar solvents like ethyl acetate sometimes leading to higher yields compared to toluene. semanticscholar.orgresearchgate.net While permanganate is a strong oxidant, the use of PTC under mild, room temperature conditions allows for high selectivity in forming the carboxylic acid without significant side reactions. rasayanjournal.co.insemanticscholar.org

Another class of reagents used for this transformation includes halocompounds like benzyltrimethylammonium (B79724) chlorobromate (BTMACB). nih.gov Studies on a wide range of substituted benzaldehydes with BTMACB in aqueous acetic acid show that the reaction is first-order with respect to both the aldehyde and the oxidizing agent. nih.gov The solvent's polarity plays a role, with reaction rates increasing as the solvent polarity increases. nih.gov

Table 1: Conditions for Oxidation of Substituted Benzaldehydes

| Oxidizing System | Substrate Type | Solvent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| KMnO₄/PTC | Substituted Benzaldehydes | Toluene or Ethyl Acetate | TBAB, TBPB, etc. | Corresponding Benzoic Acids | >90% | semanticscholar.org, researchgate.net |

Electrophilic and Radical Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) and methyl groups. msu.eduyoutube.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. msu.edu

The directing effects of the substituents on the ring are as follows:

3-Methoxy group: A strong activating group, ortho- and para-directing. It directs towards C2, C4, and C6.

2,4-Dimethyl groups: Weakly activating groups, ortho- and para-directing. The C2-methyl directs to C1, C3, and C5. The C4-methyl directs to C3 and C5.

1-Aldehyde group: A deactivating group, meta-directing. It directs towards C3 and C5.

Considering the combined influence of these groups, the positions most activated for electrophilic attack are C5 and C6. The C5 position is para to the C2-methyl and ortho to the C4-methyl and C6 is ortho to the strong activating C3-methoxy group. The specific regioselectivity of reactions like nitration or halogenation would depend on the precise reaction conditions and the nature of the electrophile, with steric hindrance from the adjacent methyl group at C2 potentially influencing the outcome. nih.gov

Radical reactions on the aromatic ring are less common than electrophilic substitutions but can occur under specific conditions. For instance, the oxidation of some benzaldehydes can involve a minor pathway with radical species formed by hydrogen atom abstraction by an oxidizing agent like permanganate. iosrjournals.org However, the primary reactive sites for radical attack on this compound would more likely be the benzylic protons of the methyl groups or the aldehydic proton, rather than the aromatic ring itself.

Functional Group Interconversions and Cascade Reactions

The aldehyde group in this compound is a versatile functional handle for numerous transformations beyond simple oxidation. It can readily participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecular structures.

One significant area of application for substituted benzaldehydes is in the synthesis of heterocyclic compounds. researchgate.netnih.govresearchgate.net For example, aromatic aldehydes can react with compounds like malononitrile and a dione (B5365651) in a multi-component reaction to form chromene derivatives. nih.gov These reactions often proceed through a cascade mechanism, where a sequence of reactions occurs in a single pot to rapidly build molecular complexity. nih.govbeilstein-journals.org

An example of a cascade reaction involves an initial oxa-Michael addition, followed by an aldol condensation and subsequent steps. nih.gov Although specific examples involving this compound are not detailed in the provided results, its structural similarity to other aromatic aldehydes used in these syntheses, such as 4-methoxybenzaldehyde (B44291) and various benzaldehydes, suggests its suitability as a substrate. nih.govnih.gov Such cascade reactions, often catalyzed by a simple base or organocatalyst, are highly valuable for their efficiency and atom economy. nih.govbeilstein-journals.org

The aldehyde can also be converted into other functional groups, such as an oxime, by reacting with hydroxylamine. biosynth.com This oxime derivative can exhibit its own unique reactivity.

Table 2: Potential Heterocycle Synthesis Starting from Aromatic Aldehydes

| Reagents | Product Type | Reaction Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Cyclohexane-1,4-dione | Tetrahydro-4H-chromene | Multi-component Reaction | nih.gov |

| Aldehyde, Levoglucosenone, Methoxide | Bridged α,β-unsaturated ketone | Oxa-Michael-initiated Cascade | nih.gov |

Mechanistic Investigations of Reaction Kinetics and Pathways

The mechanisms of reactions involving substituted benzaldehydes have been the subject of detailed kinetic and computational studies. For the oxidation of benzaldehydes to benzoic acids, kinetic studies reveal important details about the rate-determining step. nih.gov For instance, the oxidation with benzyltrimethylammonium chlorobromate (BTMACB) is first order in both the aldehyde and the oxidant. nih.gov The presence of a substantial kinetic isotope effect when using [(²H)benzaldehyde] (PhCDO) indicates that the cleavage of the aldehydic C-H bond is part of the rate-determining step. nih.gov Furthermore, the reaction is sensitive to steric hindrance from ortho substituents, a relevant factor for this compound with its C2-methyl group. nih.gov

For electrophilic aromatic substitution, the reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edulibretexts.org The first step, the attack of the electrophile on the aromatic ring, is typically the slow, rate-determining step. msu.edu The stability of this carbocation intermediate is a key factor influencing the reaction rate. Electron-donating groups, like the methoxy and methyl groups in the target compound, stabilize this intermediate, thus increasing the rate of reaction compared to unsubstituted benzene. msu.eduyoutube.com

Computational methods, such as Density Functional Theory (DFT), have been employed to unravel the competing pathways in reactions like the oxidation of benzaldehyde. nih.gov These studies can elucidate transition states and intermediate structures, providing a molecular-level understanding of the reaction. For example, in a cobalt-peroxo complex oxidation, DFT calculations identified competing pathways of nucleophilic attack and hydrogen atom transfer (HAT), detailing the energetics of each step. nih.gov Similarly, studies on the degradation of related aromatic compounds by enzymes like lignin (B12514952) peroxidase have used computational models to map out complex reaction mechanisms involving radical species and multiple chemical transformations. nih.gov

Table 3: Summary of Mechanistic Data for Benzaldehyde Reactions

| Reaction Type | Key Mechanistic Feature | Method of Study | Finding | Reference |

|---|---|---|---|---|

| Oxidation by BTMACB | Rate-determining step | Kinetic Isotope Effect | C-H bond cleavage is rate-determining | nih.gov |

| Electrophilic Substitution | Reaction Intermediate | General Mechanism | Formation of a benzenonium ion (σ-complex) | msu.edu, libretexts.org |

| Oxidation by Co-peroxo | Reaction Pathway | DFT Calculations | Competing nucleophilic attack and HAT pathways | nih.gov |

Advanced Spectroscopic Characterization Techniques and Theoretical Interpretations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of "3-Methoxy-2,4-dimethylbenzaldehyde" by probing its characteristic vibrational modes.

Computational and Experimental Corroboration of Infrared (IR) Absorption Modes

A comprehensive analysis of the infrared absorption modes of "this compound" would necessitate a synergistic approach, combining experimental Fourier Transform Infrared (FTIR) spectroscopy with quantum chemical calculations. Theoretical computations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be performed to predict the vibrational frequencies and intensities.

The predicted spectrum would then be compared with the experimental FTIR spectrum. This comparison allows for a detailed assignment of the observed absorption bands to specific molecular vibrations, such as the C-H stretching of the methyl and aromatic groups, the C=O stretching of the aldehyde, the C-O-C stretching of the methoxy (B1213986) group, and various bending and deformation modes of the benzene (B151609) ring. Scaling factors are often applied to the computed frequencies to correct for anharmonicity and other theoretical approximations, thereby improving the correlation with experimental data.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Assignments

Raman spectroscopy offers complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint" of "this compound." The experimental Raman spectrum would be recorded and subsequently interpreted with the aid of theoretical calculations, similar to the approach used for IR analysis.

Key Raman bands would be assigned to specific vibrational modes. For instance, the aromatic ring stretching vibrations, the symmetric stretching of the methyl groups, and the C-C skeletal vibrations are typically strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule, based on the principle of mutual exclusion for centrosymmetric molecules and complementary intensities for non-centrosymmetric ones.

Electronic Spectroscopy Investigations

Electronic spectroscopy provides insights into the electronic structure and transitions within the "this compound" molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Computational Prediction

The UV-Vis absorption spectrum of "this compound" would be recorded in a suitable solvent to identify the electronic transitions, typically π → π* and n → π* transitions associated with the benzene ring and the carbonyl group. The positions (λmax) and intensities (molar absorptivity) of the absorption bands are characteristic of the chromophores present in the molecule.

To complement the experimental data, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to predict the electronic absorption spectrum. These calculations can provide detailed information about the energies of the electronic transitions, the oscillator strengths, and the molecular orbitals involved in each transition. This theoretical analysis is invaluable for assigning the observed absorption bands to specific electronic excitations.

Fluorescence and Luminescence Properties

Investigation into the fluorescence and luminescence properties of "this compound" would involve measuring its emission spectrum upon excitation at a specific wavelength, typically one of the absorption maxima identified by UV-Vis spectroscopy. The fluorescence quantum yield and lifetime would be determined to characterize the efficiency and dynamics of the emission process. The influence of solvent polarity and other environmental factors on the fluorescence properties could also be explored to understand the nature of the excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of "this compound" in solution.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons would be assigned. The coupling patterns (spin-spin splitting) between adjacent protons would help to establish the substitution pattern on the benzene ring.

Advanced 1H and 13C NMR Techniques for Comprehensive Structural Assignment

While standard 1H and 13C NMR provide fundamental information, advanced techniques are essential for the unambiguous assignment of all signals in this compound, a molecule with closely related and magnetically non-equivalent protons and carbons. Due to the substitution pattern, the aromatic protons and the three distinct methyl groups require precise assignment.

Predicted ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic effects of the aldehyde, methoxy, and methyl substituents. The aldehyde proton is expected to be the most downfield signal. The aromatic protons will appear in the aromatic region, with their specific shifts determined by the cumulative electronic effects of the substituents. The methyl protons of the two ring-attached groups and the methoxy group will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Chemical Shifts: The carbon spectrum will show distinct signals for the carbonyl carbon (highly deshielded), the aromatic carbons (with shifts influenced by the attached groups), and the methyl carbons. The oxygen-attached methoxy carbon will be distinct from the two aromatic methyl carbons.

To achieve full assignment, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be invaluable. For instance, irradiation of the methoxy protons should show an NOE enhancement to the adjacent C-2 methyl protons and the C-H proton at position 5, confirming their spatial proximity.

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | Aldehyde (-CHO) | ~10.2 | ~192 | | Aromatic H-5 | ~7.5 | ~135 | | Aromatic H-6 | ~7.1 | ~128 | | Methoxy (-OCH₃) | ~3.9 | ~56 | | Methyl (C-2) | ~2.5 | ~16 | | Methyl (C-4) | ~2.3 | ~21 | | Aromatic C-1 | - | ~130 | | Aromatic C-2 | - | ~140 | | Aromatic C-3 | - | ~158 | | Aromatic C-4 | - | ~142 |

Note: These are predicted values based on known substituent effects and data from isomeric compounds. Actual experimental values may vary.

2D NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex bonding network of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, the primary correlation expected would be a cross-peak between the two aromatic protons (H-5 and H-6), confirming their adjacent relationship on the benzene ring. nih.gov The methyl and aldehyde protons, being singlets with no direct proton neighbors, would not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov HSQC is crucial for assigning the protonated carbons. It would show correlations between the aldehyde proton and the aldehyde carbon, the H-5 proton and the C-5 carbon, the H-6 proton and the C-6 carbon, and each of the three methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is key to piecing together the full molecular structure. nih.gov Key expected HMBC correlations for this compound would include:

The aldehyde proton (H-C=O) showing correlations to the C-1 and C-6 carbons.

The methoxy protons (-OCH₃) showing a strong correlation to the C-3 carbon.

The C-2 methyl protons showing correlations to C-1, C-2, and C-3.

The C-4 methyl protons showing correlations to C-3, C-4, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

| Expected Key HMBC Correlations | | :--- | :--- | | Proton Signal | Correlates to Carbon Signal | | Aldehyde H | C-1, C-6 | | Methoxy H₃ | C-3 | | C-2 Methyl H₃ | C-1, C-2, C-3 | | C-4 Methyl H₃ | C-3, C-4, C-5 | | Aromatic H-5 | C-1, C-3, C-4 | | Aromatic H-6 | C-1, C-2, C-5 |

Microwave Spectroscopy for Rotational Dynamics and Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. From these spectra, precise rotational constants can be determined, which in turn provides information about the molecule's geometry, conformational preferences, and the dynamics of internal rotors, such as methyl groups. hmdb.ca

For this compound, the main conformational questions involve the orientation of the aldehyde and methoxy groups relative to the ring. The internal rotations of the two non-equivalent methyl groups and the methoxy group's methyl rotor would also introduce fine splittings in the rotational transitions. sigmaaldrich.com

Studies on related dimethylbenzaldehyde isomers have shown that each methyl group's internal rotation creates distinct torsional barriers that can be precisely calculated from the microwave spectrum. hmdb.canist.gov For this compound, one would expect a complex spectrum where the rotational transitions are split into quintets due to the two ring-based methyl rotors. sigmaaldrich.com The barrier to rotation for the C-2 methyl group would likely be higher than that for the C-4 methyl group due to steric hindrance from the adjacent methoxy group. Analysis of the spectrum would allow for the determination of these barriers and the equilibrium conformation of the molecule. sigmaaldrich.com

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

For this compound (molecular weight: 164.20 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 164. The fragmentation would likely proceed through characteristic pathways for aromatic aldehydes and methoxy compounds.

Proposed Fragmentation Pathways:

Loss of a hydrogen radical (H•): A very common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺ at m/z = 163. This is often the base peak.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group would result in a fragment at m/z = 135 [M-29]⁺.

Loss of a methyl radical (•CH₃): Loss of one of the methyl groups, likely from the methoxy group to form a stable oxonium ion, would produce a fragment at m/z = 149 [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A characteristic fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z = 134 [M-30]⁺.

Isotopic analysis would focus on the M+1 peak, whose intensity relative to the M⁺ peak would correspond to the natural abundance of ¹³C in the ten-carbon molecule.

| Proposed Mass Spectrometry Fragments | | :--- | :--- | :--- | | m/z Value | Proposed Ion | Proposed Loss | | 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) | | 163 | [C₁₀H₁₁O₂]⁺ | H• | | 149 | [C₉H₉O₂]⁺ | •CH₃ | | 135 | [C₉H₁₁O]⁺ | •CHO | | 134 | [C₉H₁₀O]⁺ | CH₂O |

Note: The relative intensities of these fragments would depend on their stability.

Computational and Theoretical Chemistry of this compound: A Field Awaiting Exploration

Despite a thorough search of scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound this compound are not publicly available at this time. Therefore, it is not possible to provide an in-depth article on its quantum chemical methodologies, conformational analysis, or reaction mechanisms as outlined.

The field of computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to elucidate electronic structures, predict ground-state properties, and explore the potential energy surfaces of chemical compounds. Molecular dynamics simulations further allow for the study of conformational changes and molecular motions over time. These computational approaches are invaluable for understanding reaction mechanisms and designing new molecules with desired functionalities.

While extensive research exists for structurally related compounds, such as various isomers of dimethoxybenzaldehyde and other substituted benzaldehydes, the specific substitution pattern of a methoxy group at the 3-position and methyl groups at the 2- and 4-positions in this compound appears to be a niche area that has not yet been the subject of dedicated computational investigation in published literature.

For context, studies on analogous molecules offer a glimpse into the types of analyses that could be applied to this compound:

Density Functional Theory (DFT) Calculations: For related benzaldehyde (B42025) derivatives, DFT methods, such as B3LYP or M06-2X with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to calculate properties like optimized geometries, vibrational frequencies (IR and Raman spectra), Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations provide fundamental insights into the electronic nature and reactivity of the molecules. epstem.net

Ab Initio Methods: Higher-level ab initio methods, including Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are used for more accurate electronic characterization, especially for systems where electron correlation is significant. These methods, while computationally more demanding, can provide benchmark-quality data on energies and molecular properties.

Conformational Analysis: The presence of rotatable bonds, such as the one connecting the aldehyde group to the benzene ring and the methoxy group, suggests that this compound can exist in different conformations. Computational studies on similar molecules often involve scanning the potential energy surface (PES) by systematically rotating these bonds to identify the global minimum energy structure and other stable conformers. The investigation of torsional barriers between these conformers provides information on the flexibility of the molecule.

Reaction Mechanism Elucidation: Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. For instance, in studies of other benzaldehydes, computational methods have been used to investigate the mechanisms of their synthesis or degradation, identifying transition states and calculating activation energies. nih.govnih.gov

The absence of specific data for this compound highlights a gap in the current body of chemical research. Future computational studies on this compound would be valuable for completing the scientific picture of substituted benzaldehydes and could contribute to a deeper understanding of how this particular combination of substituents influences its structural, electronic, and reactive properties.

Computational and Theoretical Chemistry of 3 Methoxy 2,4 Dimethylbenzaldehyde

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No published studies containing transition state localization or IRC analysis for reactions involving 3-Methoxy-2,4-dimethylbenzaldehyde were found.

Thermodynamic and Kinetic Characterization of Elementary Steps

Specific thermodynamic and kinetic data from computational studies on the elementary reaction steps of this compound are not available in the current scientific literature.

Electronic Properties and Molecular Orbitals

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and associated chemical reactivity indices for this compound has not been reported.

Dipole Moments, Polarizability, and First Hyperpolarizability Studies for Non-linear Optical (NLO) Properties

Computational studies detailing the dipole moment, polarizability, and first hyperpolarizability to evaluate the non-linear optical (NLO) properties of this compound are absent from the reviewed literature.

Solvation Effects and Intermolecular Interactions Modeling

No computational models detailing the solvation effects or specific intermolecular interactions of this compound have been published.

Design and Chemical Utility of 3 Methoxy 2,4 Dimethylbenzaldehyde Derivatives

Systematic Structural Modifications and Analog Synthesis

The deliberate alteration of the 3-Methoxy-2,4-dimethylbenzaldehyde structure allows for a comprehensive exploration of its chemical space. These modifications are generally centered on two key areas: the aromatic ring and the functional groups.

The reactivity of benzaldehyde (B42025) derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. d-nb.infostackexchange.com The introduction of electron-donating or electron-withdrawing groups at different positions can alter the electron density of the entire molecule, thereby affecting the reactivity of the aldehyde group.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density on the aromatic ring. This, in turn, can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. vaia.com Conversely, electron-withdrawing groups, like nitro (-NO2) or halogens, decrease the electron density, enhancing the carbonyl carbon's electrophilicity and increasing its reactivity towards nucleophiles. d-nb.infovaia.com

For instance, studies on various substituted benzaldehydes have shown that electron-poor derivatives with withdrawing substituents exhibit increased reactivity in certain reactions, such as proline-catalyzed aldol (B89426) reactions. d-nb.info The position of the substituent also plays a crucial role. Ortho, meta, and para substitutions can have distinct electronic and steric effects, leading to different reaction outcomes. researchgate.netresearchgate.net The oxidation of ortho-substituted benzaldehydes, for example, is subject to steric acceleration. researchgate.net

The following table illustrates the effect of different substituents on the reactivity of benzaldehydes in a generic nucleophilic addition reaction.

| Substituent | Position | Electronic Effect | Expected Reactivity |

| -NO2 | para | Electron-withdrawing | High |

| -Cl | para | Electron-withdrawing | Moderate |

| -H | - | Neutral | Baseline |

| -CH3 | para | Electron-donating | Low |

| -OCH3 | para | Electron-donating | Very Low |

Beyond aromatic substitution, direct modification of the aldehyde and methoxy groups offers another avenue for creating diverse analogs. The aldehyde group, being a primary site of reactivity, can undergo a wide range of transformations.

Common modifications of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, such as in the formation of benzoic acids from substituted benzaldehydes using reagents like pyridinium (B92312) bromochromate. researchgate.netresearchgate.net

Reduction: Reduction of the aldehyde yields a primary alcohol.

Acetal (B89532) Formation: Reaction with alcohols in the presence of an acid catalyst leads to the formation of acetals, which can serve as protecting groups. acs.org

Imination: Condensation with primary amines forms imines or Schiff bases, while secondary amines can lead to the formation of enamines. mdpi.comwikipedia.org

The methoxy group can also be a target for modification. Demethylation can be achieved to yield a hydroxyl group, which can then be further functionalized. For example, a sequence involving formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation has been used to introduce an additional methoxy group onto a dimethoxybenzene derivative. whiterose.ac.uk

Structure-Reactivity Relationships (SRR) in Synthetic Transformations

Understanding the relationship between the molecular structure of this compound derivatives and their reactivity is crucial for predicting reaction outcomes and designing more efficient synthetic routes.

The electronic and steric nature of substituents significantly dictates the efficiency and selectivity of chemical reactions. In the context of benzaldehyde derivatives, electron-donating groups generally decrease the reaction rate of nucleophilic additions to the carbonyl group, while electron-withdrawing groups accelerate it. d-nb.infovaia.com

For example, in the oxidation of substituted benzaldehydes, the rates of reaction show a strong correlation with the electronic properties of the substituents. researchgate.netresearchgate.net Para-substituted benzaldehydes are often more susceptible to delocalized (resonance) effects, whereas ortho- and meta-substituted compounds show a greater dependence on the localized field effect. researchgate.netresearchgate.net

The Hammett equation is a valuable tool for quantifying these substituent effects on reaction rates and equilibrium constants. cdnsciencepub.com However, for some reactions involving substituted benzaldehydes, a simple Hammett relationship may not hold, and more complex models are required to accurately describe the structure-reactivity correlation. cdnsciencepub.com

The following table provides a qualitative summary of the impact of substituent electronic effects on reaction efficiency.

| Reaction Type | Electron-donating Substituent Effect | Electron-withdrawing Substituent Effect |

| Nucleophilic Addition | Decreases efficiency | Increases efficiency |

| Oxidation of Aldehyde | Generally decreases efficiency | Generally increases efficiency |

| Electrophilic Aromatic Substitution | Increases efficiency (activates the ring) | Decreases efficiency (deactivates the ring) |

The structural features of this compound derivatives can be tailored to modulate their interactions with other molecules, including catalysts. For instance, in heterogeneous organocatalysis, the affinity of a substituted benzaldehyde for the catalyst surface can impact the reaction rate. d-nb.info A stronger interaction between the aldehyde and the catalyst surface can sometimes lead to reduced catalytic reactivity by hindering the access of other reactants to the active sites. d-nb.info

Furthermore, the introduction of specific functional groups can impart catalytic activity to the molecule itself. While there is no direct evidence of this compound acting as a catalyst, its derivatives could potentially be designed to participate in or catalyze certain reactions. For example, the incorporation of a chiral ligand could enable its use in asymmetric synthesis.

Role as a Versatile Building Block in Complex Chemical Architectures

This compound and its analogs serve as valuable building blocks in the synthesis of more complex molecules. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized.

For instance, 3,4-dimethylbenzaldehyde (B1206508) is a key intermediate for a variety of specialty chemicals, pharmaceuticals, and agrochemicals. google.com Similarly, 3,4-dimethoxybenzaldehyde (B141060) is a valuable intermediate for the synthesis of biologically active compounds. google.com The synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for gastric-acid inhibiting compounds, highlights the utility of substituted aromatic aldehydes in constructing complex heterocyclic systems. nih.gov

The ability to introduce various functional groups onto the benzaldehyde scaffold allows for its incorporation into a wide range of complex chemical architectures, demonstrating its versatility as a synthetic intermediate.

To the user,

Following a thorough review of scientific databases and literature, it has been determined that there is a lack of specific, published research on the chemical compound This compound corresponding to the detailed outline you provided. The available information is insufficient to generate a scientifically accurate article on its use in the synthesis of heterocyclic compounds, as a precursor for polymers, or as an intermediate in complex organic synthesis.

While research on other benzaldehyde derivatives is extensive, the strict requirement to focus solely on "this compound" and adhere to the specified subtopics cannot be met with the current body of scientific evidence.

We are committed to providing accurate and well-sourced information. Generating content without a basis in verifiable research would lead to speculation and fall short of the required professional and authoritative tone.

We recommend consulting specialized chemical synthesis databases or journals for any newly emerging research on this specific compound that may not yet be widely indexed.

Table of Compounds Mentioned

Future Research Directions and Emerging Avenues

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis

The design of synthetic routes for complex molecules like 3-Methoxy-2,4-dimethylbenzaldehyde is being revolutionized by artificial intelligence (AI) and machine learning (ML). rsc.orgnih.govarxiv.org These technologies can predict viable retrosynthetic pathways by learning from vast databases of chemical reactions. nih.govbeilstein-journals.org

| AI Model Type | Description | Relevance to this compound Synthesis |

| Template-Based | Utilizes a database of known chemical reaction templates to propose disconnections in the target molecule. arxiv.org | Could identify common formylation or methylation reactions applicable to the synthesis of the target compound. |

| Template-Free | Employs deep learning models, like transformers, to predict reactants from the product's structure without explicit reaction rules. sci-hub.se | Offers the potential to discover novel and unconventional synthetic pathways that a human chemist might not consider. |

| Semi-Template | A hybrid approach that first identifies the reaction center and then generates the corresponding reactants. arxiv.org | Balances the chemical knowledge of templates with the flexibility of generative models for more accurate predictions. |

Advanced Spectroscopic Techniques for In-Situ and Operando Reaction Monitoring

The real-time analysis of chemical reactions is now possible through advanced spectroscopic techniques, providing dynamic information on reaction kinetics, intermediates, and mechanisms. wikipedia.orgnumberanalytics.com Operando spectroscopy, which combines catalytic performance measurement with simultaneous spectroscopic characterization, is particularly powerful. wikipedia.orgnumberanalytics.com

For the synthesis of this compound, techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable. mt.comasahilab.co.jp In-situ FTIR can track the concentration changes of reactants, products, and transient intermediates by monitoring their characteristic vibrational frequencies. mt.commt.com Similarly, benchtop and flow NMR spectroscopy allow for the continuous monitoring of reaction progress directly within the reaction vessel, eliminating the need for offline sampling. rsc.orgasahilab.co.jp These methods provide a wealth of data that can be used to optimize reaction conditions, such as temperature and catalyst loading, for improved yield and efficiency. asahilab.co.jp

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In-situ FTIR | Real-time concentration of reactants, intermediates, and products; reaction kinetics and endpoint. mt.com | Monitoring the formylation step to ensure complete conversion and identify any side-product formation. |

| Operando Raman | Vibrational modes of molecules, useful for studying catalysts and reactions in situ. numberanalytics.com | Characterizing the state of a catalyst during the synthesis and correlating it with reactivity. |

| In-situ NMR | Detailed molecular structure, quantification of species, and reaction kinetics. asahilab.co.jpresearchgate.net | Following the disappearance of starting material signals and the appearance of product signals to determine reaction rates. |

| UV-Vis Spectroscopy | Electronic transitions, often used for colored compounds and organometallic catalysts. wikipedia.org | Monitoring reactions involving colored intermediates or catalysts that might be used in the synthesis. |

Development of Novel Catalytic Systems Incorporating or Activated by the Compound

While this compound is primarily a synthetic target, its structural motifs suggest potential roles in the development of new catalytic systems. Benzaldehyde (B42025) derivatives can act as substrates in organocatalyzed reactions, and their electronic and steric properties influence catalyst performance. d-nb.inforesearchgate.net For instance, in proline-catalyzed aldol (B89426) reactions, the substituents on the benzaldehyde ring affect the interaction with the catalyst and, consequently, the reaction rate. d-nb.inforesearchgate.net

Future research could explore using this compound or its derivatives as ligands for metal catalysts or as key components in organocatalytic systems. The methoxy (B1213986) and dimethyl groups can be fine-tuned to modulate the electronic and steric environment of a catalytic center, potentially leading to catalysts with enhanced activity or selectivity. The aldehyde functional group itself can participate in catalytic cycles, for example, through the formation of enamines in organocatalysis. nih.gov

Theoretical Predictions for Undiscovered Reactivity and Transformational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity and exploring potential reaction pathways that have not yet been discovered experimentally. researchgate.netresearchgate.net DFT calculations can elucidate reaction mechanisms, determine the energies of transition states and intermediates, and predict the outcomes of reactions. researchgate.netrsc.org

For this compound, DFT could be employed to:

Predict Reaction Barriers: Calculate the activation energies for various potential transformations, identifying the most kinetically favorable pathways. rsc.orgaalto.fi

Analyze Substituent Effects: Quantify how the methoxy and dimethyl groups influence the reactivity of the aldehyde group and the aromatic ring towards different reagents. nih.gov

Explore Novel Cycloadditions: Investigate the feasibility of cycloaddition reactions involving the aldehyde or the aromatic ring, potentially leading to new heterocyclic structures. rsc.org

Design New Reactions: By understanding the fundamental electronic structure and reactivity, computational models can guide the design of new synthetic transformations.

Exploration of Sustainable Synthesis Routes and Process Intensification

The principles of green chemistry and process intensification are increasingly important in modern organic synthesis. frontiersin.org For a compound like this compound, this involves developing synthetic routes that are more environmentally friendly, safer, and more efficient.

Sustainable approaches could include:

Q & A

Q. What synthetic methodologies are effective for preparing 3-Methoxy-2,4-dimethylbenzaldehyde?

The synthesis typically involves Friedel-Crafts alkylation or direct formylation of substituted toluene derivatives. For example:

- Condensation reactions using aldehydes and amines in ethanol with acetic acid catalysis can yield Schiff base intermediates, which are further oxidized or modified .

- Protection/deprotection strategies for methoxy and methyl groups may be employed to avoid side reactions during formylation steps. Evidence from related compounds (e.g., 4-methoxybenzaldehyde derivatives) suggests using DMF as a solvent and bis(2,2'-dichloroethyl)ether for etherification .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For instance, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Resolves molecular geometry and confirms dihedral angles between aromatic rings (e.g., ~78° in similar dialdehydes) .

- FTIR : Key peaks include C=O stretches (~1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. What computational tools predict its physicochemical properties?

- QSAR/QSPR Models : Predict logP (hydrophobicity) and topological polar surface area (TPSA) using software like CC-DPS. For example, a related compound (3,6-dimethoxy-2-phenylmethoxybenzaldehyde) has a calculated logP of 2.8 and TPSA of 44.8 Ų .

- Molecular Dynamics Simulations : Assess solubility and stability in solvents like ethanol or DMF, aligning with experimental data .

Advanced Research Questions

Q. How does this compound perform in electrochemical sensing applications?

- Modified Electrodes : When used in carbon-paste electrodes with surfactants (e.g., 1-octanaminium bromide), it enables simultaneous detection of biomolecules like dopamine and ascorbic acid. Optimized conditions (e.g., pH 5.0) yield detection limits as low as 4 × 10⁻⁷ M .

- Mechanistic Insights : The methoxy groups enhance electron-donating capacity, improving redox activity. Differential pulse voltammetry (DPV) profiles show distinct oxidation peaks for analytes .

Q. What are its applications in synthesizing macrocyclic or pharmaceutical intermediates?

- Schiff Base Formation : Reacts with polyamines (e.g., hydrazinopyridine) to form triazolo-pyridine derivatives, which are precursors for anticancer or antimicrobial agents. Yields >90% are achievable under mild conditions .

- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Mo(VI) complexes), enabling catalytic applications in oxidation reactions .

Q. How do steric and electronic effects influence its reactivity?

- Steric Hindrance : The 2,4-dimethyl groups limit electrophilic substitution at the ortho position, directing reactions to the para-methoxy site .

- Electronic Effects : Methoxy groups activate the aromatic ring toward nucleophilic attack but deactivate it toward electrophilic substitution. Contradictory data on reactivity in basic vs. acidic media require controlled pH studies .

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.